L-Lysyl-L-seryl-L-threonyl-L-glutaminyl-L-threonine

Description

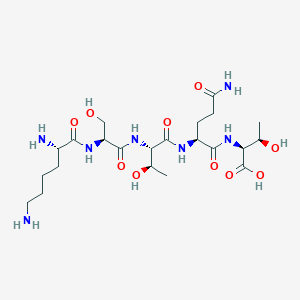

L-Lysyl-L-seryl-L-threonyl-L-glutaminyl-L-threonine is a linear pentapeptide with the sequence Lys-Ser-Thr-Gln-Thr. Each amino acid contributes specific functional groups: lysine (basic side chain), serine and threonine (hydroxyl groups), and glutamine (amide side chain). Structural determination methods, such as X-ray crystallography and stereochemical analysis (e.g., absolute configuration assignments via FDLA derivatization), are critical for characterizing such peptides .

Properties

CAS No. |

659737-99-2 |

|---|---|

Molecular Formula |

C22H41N7O10 |

Molecular Weight |

563.6 g/mol |

IUPAC Name |

(2S,3R)-2-[[(2S)-5-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxybutanoic acid |

InChI |

InChI=1S/C22H41N7O10/c1-10(31)16(28-20(36)14(9-30)27-18(34)12(24)5-3-4-8-23)21(37)26-13(6-7-15(25)33)19(35)29-17(11(2)32)22(38)39/h10-14,16-17,30-32H,3-9,23-24H2,1-2H3,(H2,25,33)(H,26,37)(H,27,34)(H,28,36)(H,29,35)(H,38,39)/t10-,11-,12+,13+,14+,16+,17+/m1/s1 |

InChI Key |

KZROCQKLCIZHKC-RFRODDETSA-N |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CCCCN)N)O |

Canonical SMILES |

CC(C(C(=O)NC(CCC(=O)N)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CO)NC(=O)C(CCCCN)N)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Lysyl-L-seryl-L-threonyl-L-glutaminyl-L-threonine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:

Resin Loading: The first amino acid, protected at the N-terminus, is attached to the resin.

Deprotection: The protecting group is removed to expose the amine group.

Coupling: The next protected amino acid is activated and coupled to the growing chain.

Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is achieved.

Cleavage and Purification: The peptide is cleaved from the resin and purified using techniques like high-performance liquid chromatography (HPLC).

Industrial Production Methods

Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity. Additionally, large-scale production may involve liquid-phase peptide synthesis (LPPS) for longer peptides, followed by purification and characterization.

Chemical Reactions Analysis

Types of Reactions

L-Lysyl-L-seryl-L-threonyl-L-glutaminyl-L-threonine can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups in serine and threonine can be oxidized to form aldehydes or ketones.

Reduction: Reduction reactions can convert disulfide bonds (if present) to thiols.

Substitution: Amino groups in lysine can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or periodate can be used under mild conditions.

Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.

Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products

Oxidation: Aldehydes or ketones from serine and threonine residues.

Reduction: Thiols from disulfide bonds.

Substitution: Alkylated or acylated lysine residues.

Scientific Research Applications

L-Lysyl-L-seryl-L-threonyl-L-glutaminyl-L-threonine has several applications in scientific research:

Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

Medicine: Explored for its potential in developing peptide-based therapeutics and drug delivery systems.

Industry: Utilized in the production of peptide-based materials and as a component in biochemical assays.

Mechanism of Action

The mechanism of action of L-Lysyl-L-seryl-L-threonyl-L-glutaminyl-L-threonine depends on its specific biological context. Generally, peptides like this one interact with cellular receptors or enzymes, modulating their activity. The molecular targets and pathways involved can vary, but common targets include:

Receptors: Binding to cell surface receptors to initiate signaling cascades.

Enzymes: Acting as substrates or inhibitors for specific enzymes, affecting metabolic pathways.

Comparison with Similar Compounds

Key Observations:

Sequence Diversity :

- The target peptide lacks aromatic (e.g., tyrosine, tryptophan) and sulfur-containing (e.g., methionine) residues present in other compounds, which may reduce its hydrophobicity and alter receptor interactions .

- Glutamine and threonine recur across compared peptides, suggesting roles in hydrogen bonding or post-translational modifications (e.g., glycosylation) .

Stereochemical Considerations :

- Absolute stereochemistry (e.g., 1R, 2R, 4S configurations) is critical for biological activity. For example, L-threonine’s stereochemistry affects enzyme substrate specificity in aldolase complexes . Misconfiguration can render peptides inactive .

The absence of charged residues (e.g., arginine) in the target peptide may limit its solubility compared to peptides with polar side chains .

Biological Activity

L-Lysyl-L-seryl-L-threonyl-L-glutaminyl-L-threonine is a pentapeptide composed of five amino acids: lysine, serine, threonine, glutamine, and threonine. This compound exhibits a range of biological activities that are crucial for various physiological processes. The following sections detail its mechanisms of action, biological significance, and relevant research findings.

- Cell Signaling : this compound may function as a signaling molecule, influencing various cellular processes such as proliferation and differentiation. Its structure allows it to interact with specific receptors on cell membranes, initiating signal transduction pathways that regulate gene expression and cellular behavior.

- Antioxidant Properties : This peptide has been shown to exhibit antioxidant activity, potentially protecting cells from oxidative stress. The presence of hydroxyl groups in serine and threonine residues contributes to its ability to scavenge free radicals, thereby mitigating cellular damage.

- Protein Stability : The unique sequence of amino acids in this compound allows it to form stable structures through hydrogen bonding and electrostatic interactions. This stability is essential for maintaining the integrity of proteins during various biological processes.

Antimicrobial Activity

Peptides similar to this compound have demonstrated antimicrobial properties against a variety of pathogens. Studies indicate that these peptides can disrupt bacterial membranes, leading to cell lysis and death.

Hormonal Activity

Research suggests that certain peptides can mimic hormonal functions, influencing metabolic pathways and homeostasis. This pentapeptide may play a role in modulating insulin sensitivity or other hormonal responses in metabolic tissues.

Neuroprotective Effects

Emerging studies highlight the potential neuroprotective effects of peptides like this compound. By reducing oxidative stress and inflammation in neural tissues, this peptide could offer therapeutic benefits in neurodegenerative diseases.

Case Study: Liver Regeneration

A study investigated the role of threonine-degrading enzymes during liver regeneration in rats. It was found that the activities of enzymes responsible for threonine metabolism were significantly altered post-hepatectomy, suggesting a critical role for threonine in protein synthesis during liver recovery. The findings indicate that compounds like this compound could be involved in regulating these metabolic pathways .

Study on Peptide Transport

Research on Escherichia coli has shown that specific transport systems are involved in the uptake of threonine and serine. These findings suggest that peptides containing these amino acids may influence microbial metabolism and growth under varying environmental conditions .

Comparative Analysis of Similar Peptides

| Peptide Structure | Biological Activity | Key Findings |

|---|---|---|

| L-Threonyl-L-alanyl-L-valyl... | Antimicrobial, Hormonal | Exhibits antimicrobial properties against bacteria |

| N5-(Diaminomethylidene)-L-ornithyl... | Cell Signaling | Modulates receptor activity affecting cell growth |

| L-Threonyl-L-cysteinyl... | Protein Stability | Forms stable disulfide bonds enhancing structural integrity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.